2-Acetyl-3-oxobutanenitrile
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Overview
Description
2-Acetyl-3-oxobutanenitrile is an organic compound with the molecular formula C6H7NO2. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with acetyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-3-oxobutanenitrile is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-oxobutanenitrile depends on the specific reaction or application. In general, it acts as a reactive intermediate that can undergo various transformations. Its molecular targets and pathways involve interactions with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-3-methylthiophene
- 2-Acetyl-3-ethylpyrazine
- 2-Acetyl-3-bromothiophene
Uniqueness
2-Acetyl-3-oxobutanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in various synthetic pathways, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-acetyl-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4(8)6(3-7)5(2)9/h6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMIKPSLLOLDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329693 |
Source
|
Record name | 2-acetyl-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3141-59-1 |
Source
|
Record name | 2-acetyl-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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